molecular formula C24H18ClN5O4 B12031245 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634896-27-8

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12031245
CAS No.: 634896-27-8
M. Wt: 475.9 g/mol
InChI Key: PYRXARRHRKHASN-VULFUBBASA-N
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Description

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone.

    Substitution reactions: The pyrazole core is then functionalized with the 4-chlorobenzyl and 4-nitrobenzylidene groups through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled by coupling the substituted pyrazole with the appropriate carbohydrazide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Replacement of the chlorobenzyl group with the nucleophile.

Scientific Research Applications

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl alcohol
  • 4-Nitrobenzyl chloride
  • Pyrazole derivatives

Uniqueness

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in a variety of applications.

Properties

CAS No.

634896-27-8

Molecular Formula

C24H18ClN5O4

Molecular Weight

475.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18ClN5O4/c25-19-7-1-17(2-8-19)15-34-21-11-5-18(6-12-21)22-13-23(28-27-22)24(31)29-26-14-16-3-9-20(10-4-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

PYRXARRHRKHASN-VULFUBBASA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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